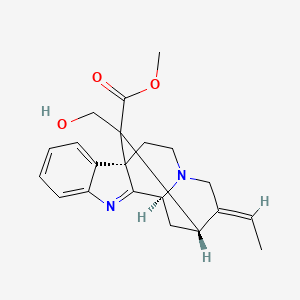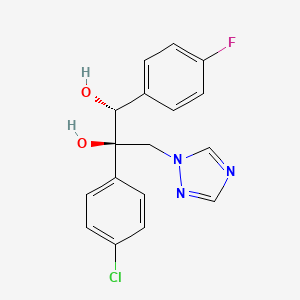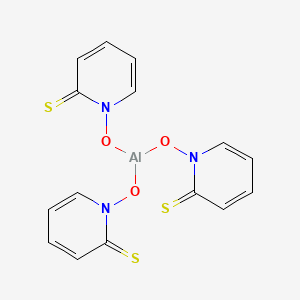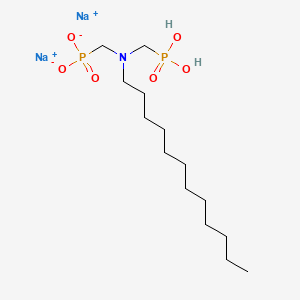
Naphthalene, 1-ethyl-2-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-ethyl-2-amino- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an ethyl group and an amino group attached to the naphthalene ring, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-ethyl-2-amino- typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-ethyl-naphthalene. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Naphthalene, 1-ethyl-2-amino- can undergo oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: A wide range of substituted naphthalene derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Naphthalene, 1-ethyl-2-amino- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-ethyl-2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting transcription and replication processes.
Comparación Con Compuestos Similares
- Naphthalene, 1-ethyl-2-methyl-
- Naphthalene, 1-ethyl-2-hydroxy-
- Naphthalene, 1-ethyl-2-nitro-
Comparison: Naphthalene, 1-ethyl-2-amino- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the methyl or nitro derivatives. This makes Naphthalene, 1-ethyl-2-amino- a valuable compound in both synthetic chemistry and biological research.
Propiedades
Número CAS |
389104-53-4 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8H,2,13H2,1H3 |
Clave InChI |
WNIRCKLZJKRSHE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


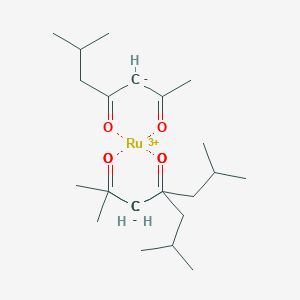

![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
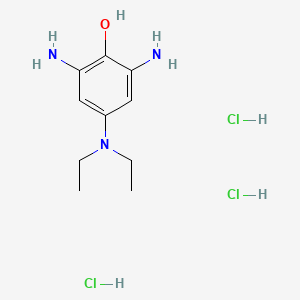
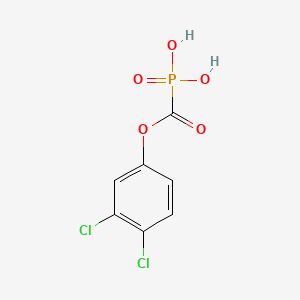
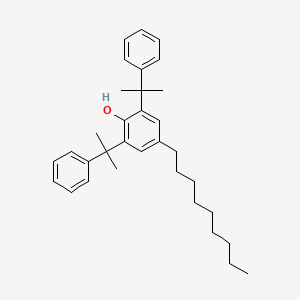
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
